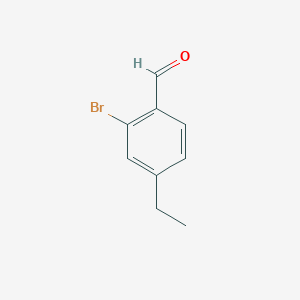

2-Bromo-4-ethylbenzaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Bromo-4-ethylbenzaldehyde is an organic compound with the molecular formula C9H9BrO. It is a derivative of benzaldehyde, where the benzene ring is substituted with a bromine atom at the second position and an ethyl group at the fourth position. This compound is commonly used in organic synthesis and has various applications in scientific research and industry.

Mecanismo De Acción

Target of Action

It’s known that benzaldehyde derivatives can interact with various biological targets, often acting as intermediates in organic synthesis .

Mode of Action

Benzaldehyde derivatives are known to participate in various chemical reactions such as nucleophilic substitution and oxidation . They can also be involved in reactions like Carbonylative Stille couplings, Knoevenagel condensation, and intramolecular amination .

Biochemical Pathways

Benzaldehyde derivatives are known to be involved in various biochemical pathways, often acting as intermediates in the synthesis of more complex molecules .

Pharmacokinetics

It’s known that the compound is a light-yellow to yellow liquid at room temperature . It’s recommended to be stored in a refrigerator, indicating that it may be sensitive to higher temperatures .

Result of Action

As a benzaldehyde derivative, it may participate in various chemical reactions leading to the synthesis of more complex molecules .

Análisis Bioquímico

Biochemical Properties

It is known that brominated compounds like 2-Bromo-4-ethylbenzaldehyde can participate in various biochemical reactions

Cellular Effects

Brominated compounds can have various effects on cells, including influencing cell function, cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Brominated compounds can exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the compound is stable under normal conditions .

Dosage Effects in Animal Models

It is known that the toxicity of brominated compounds can vary with dosage .

Metabolic Pathways

Brominated compounds can be involved in various metabolic pathways .

Transport and Distribution

Brominated compounds can interact with various transporters and binding proteins .

Subcellular Localization

Brominated compounds can be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-ethylbenzaldehyde typically involves the bromination of 4-ethylbenzaldehyde. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the benzene ring in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using similar bromination techniques. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through distillation or recrystallization.

Análisis De Reacciones Químicas

Types of Reactions: 2-Bromo-4-ethylbenzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The bromine atom can participate in nucleophilic substitution reactions, such as the Suzuki coupling reaction, where it is replaced by a different substituent using palladium catalysts.

Common Reagents and Conditions:

Oxidation: KMnO4 in an alkaline medium or CrO3 in an acidic medium.

Reduction: NaBH4 in methanol or LiAlH4 in ether.

Substitution: Palladium catalysts in the presence of a base like potassium carbonate (K2CO3).

Major Products Formed:

Oxidation: 2-Bromo-4-ethylbenzoic acid.

Reduction: 2-Bromo-4-ethylbenzyl alcohol.

Substitution: Various substituted benzaldehydes depending on the nucleophile used.

Aplicaciones Científicas De Investigación

2-Bromo-4-ethylbenzaldehyde has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: It serves as a building block for the synthesis of biologically active molecules and probes for studying biological processes.

Medicine: It is used in the development of new drugs and therapeutic agents.

Industry: It is employed in the production of specialty chemicals and materials with specific properties.

Comparación Con Compuestos Similares

- 2-Bromo-4-methylbenzaldehyde

- 2-Bromo-4-chlorobenzaldehyde

- 2-Bromo-4-fluorobenzaldehyde

Comparison: 2-Bromo-4-ethylbenzaldehyde is unique due to the presence of the ethyl group, which can influence its reactivity and the types of reactions it undergoes. Compared to its methyl, chloro, and fluoro analogs, the ethyl group provides different steric and electronic effects, making it suitable for specific applications in organic synthesis and research.

Actividad Biológica

2-Bromo-4-ethylbenzaldehyde, a halogenated aromatic aldehyde, has garnered attention in recent years for its potential biological activities. This article delves into the compound's biological properties, including antimicrobial and antifungal activities, as well as its implications in medicinal chemistry and synthetic applications.

Chemical Structure and Properties

This compound is characterized by the following features:

- Molecular Formula : C₉H₉BrO

- Molecular Weight : 199.07 g/mol

- Structural Formula : The compound consists of a benzene ring substituted with a bromine atom at the 2-position and an ethyl group at the 4-position, along with an aldehyde functional group.

Biological Activity Overview

Research into the biological activity of this compound is relatively limited, but some studies suggest promising antimicrobial properties. The presence of halogen atoms in its structure may enhance its reactivity towards biological targets.

Antimicrobial Activity

Several studies have investigated the antimicrobial efficacy of halogenated benzaldehydes, including this compound. Preliminary findings indicate that this compound exhibits:

- Bactericidal Effects : Against various strains of bacteria, including both Gram-positive and Gram-negative types.

- Antifungal Properties : Limited research suggests potential antifungal activity, although specific data on efficacy are sparse.

| Microorganism | Activity Observed | Reference |

|---|---|---|

| Staphylococcus aureus | Inhibitory effect | |

| Escherichia coli | Moderate activity | |

| Candida albicans | Potential activity |

While specific mechanisms of action for this compound remain uncharacterized, it is hypothesized that:

- Reactive Intermediates : The aldehyde group may form reactive intermediates that interact with microbial cell components.

- Halogen Influence : The bromine atom may enhance lipophilicity, facilitating membrane penetration and disruption.

Case Study 1: Antimicrobial Screening

A study evaluated the antimicrobial activity of various halogenated benzaldehydes, including this compound. The results indicated significant inhibition against Staphylococcus aureus and moderate effects on Escherichia coli. The study highlighted the need for further exploration into structure-activity relationships to optimize efficacy.

Case Study 2: Synthesis and Biological Evaluation

In another investigation, researchers synthesized a series of halogenated benzaldehydes and assessed their biological activities. This compound was included in the screening panel. Results demonstrated that modifications to the ethyl substituent could enhance antibacterial potency, suggesting avenues for further development.

Applications in Medicinal Chemistry

The unique structural attributes of this compound make it a valuable precursor in medicinal chemistry:

- Synthetic Intermediates : It can be utilized to synthesize more complex molecules through various coupling reactions.

- Potential Drug Candidates : Given its biological activity, derivatives of this compound may serve as lead compounds in drug discovery efforts targeting microbial infections.

Propiedades

IUPAC Name |

2-bromo-4-ethylbenzaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO/c1-2-7-3-4-8(6-11)9(10)5-7/h3-6H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRXROIANNXWGTD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(C=C1)C=O)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.